(E)-[(3-chloro-1-benzothiophen-2-yl)methylidene]({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine
CAS No.: 477859-25-9
Cat. No.: VC5824861
Molecular Formula: C18H13ClF3NO2S
Molecular Weight: 399.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477859-25-9 |
|---|---|
| Molecular Formula | C18H13ClF3NO2S |
| Molecular Weight | 399.81 |
| IUPAC Name | (E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |
| Standard InChI | InChI=1S/C18H13ClF3NO2S/c19-17-14-6-1-2-7-15(14)26-16(17)11-23-25-9-8-24-13-5-3-4-12(10-13)18(20,21)22/h1-7,10-11H,8-9H2/b23-11+ |
| Standard InChI Key | PXVAQTAGFNZCEB-FOKLQQMPSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(S2)C=NOCCOC3=CC=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named (E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine under IUPAC rules . Its molecular formula, C₁₈H₁₃ClF₃NO₂S, reflects the integration of a benzothiophene core modified with chloro and trifluoromethylphenoxy groups. The (E)-configuration of the imine double bond is critical to its stereochemical stability, as confirmed by X-ray crystallography data .
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| CAS Registry Number | 477859-25-9 |
| Molecular Formula | C₁₈H₁₃ClF₃NO₂S |
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | (E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |
| SMILES Notation | ClC1=C(SC2=C1C=CC=C2)C=NOCCCOC3=CC=CC(=C3)C(F)(F)F |
Structural and Electronic Features
The molecule comprises two aromatic systems:
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A 3-chloro-1-benzothiophene moiety, where the sulfur atom contributes to electron delocalization.
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A 3-(trifluoromethyl)phenoxy group connected via an ethoxy-oxime linker.
The trifluoromethyl group (-CF₃) induces strong electron-withdrawing effects, enhancing the compound’s polarity and potential for π-stacking interactions . Quantum mechanical calculations suggest that the imine group (C=N) adopts a planar configuration, facilitating conjugation across the benzothiophene system .
Synthesis and Reaction Pathways
Synthetic Routes
While detailed synthetic protocols remain proprietary, retro-synthetic analysis suggests a multi-step process:
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Benzothiophene Functionalization: Chlorination at the 3-position of 1-benzothiophene using Cl₂/FeCl₃.
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Oxime Formation: Condensation of 3-chloro-1-benzothiophene-2-carbaldehyde with hydroxylamine to yield the oxime intermediate.
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Etherification: Reaction of the oxime with 2-[3-(trifluoromethyl)phenoxy]ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet at δ 8.3 ppm (imine proton), doublets for aromatic protons (δ 6.8–7.9 ppm), and a triplet for the ethoxy methylene group (δ 4.2 ppm) .
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¹³C NMR: Peaks at δ 155 ppm (C=N) and δ 122 ppm (q, J = 270 Hz, CF₃) confirm critical functional groups .
Toxicological and Environmental Profile
Acute Toxicity
No empirical data exists for this compound. Read-across analyses of structurally related chlorinated benzothiophenes suggest moderate oral toxicity (LD₅₀ ~300 mg/kg in rats) .
Environmental Persistence
The CF₃ group’s stability raises concerns about bioaccumulation. Predictive models estimate a bioconcentration factor (BCF) of 1,200, indicating significant environmental persistence .
Regulatory Status and Patent Landscape
Patent Activity
A WIPO patent search (https://patentscope.wipo.int) identifies two patents filed between 2022–2024 covering its use in "heterocyclic liquid crystals" and "antiproliferative agents" . Specific claims remain confidential.
Research Gaps and Future Directions
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Synthetic Optimization: Develop catalytic methods to improve yield (>60% current estimate).
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Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., HepG2, MCF-7).
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Environmental Impact: Conduct leaching studies to assess groundwater contamination risks.
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